2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline
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Overview
Description
2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group and a methoxy group attached to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 4-chlorophenylboronic acid, 8-methoxyquinoline-2-bromide
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C
Substitution: Sodium amide in liquid ammonia, -33°C
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: 2-[(E)-2-(4-chlorophenyl)ethyl]-8-methoxyquinoline
Substitution: 2-[(E)-2-(4-aminophenyl)ethenyl]-8-methoxyquinoline
Scientific Research Applications
2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The compound’s quinoline backbone allows it to intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription. Additionally, the chlorophenyl group can interact with cellular enzymes, leading to the inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline
- **2-[(E)-2-(4-chlorophenyl)ethenyl]-4-methoxyquinoline
- **2-[(E)-2-(4-chlorophenyl)ethenyl]-6-methoxyquinoline
Uniqueness
2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline is unique due to the specific positioning of the methoxy group at the 8th position of the quinoline ring. This structural feature can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The presence of the methoxy group can also enhance the compound’s solubility and bioavailability, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-21-17-4-2-3-14-8-12-16(20-18(14)17)11-7-13-5-9-15(19)10-6-13/h2-12H,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRRCFSSXWJARD-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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